
1,4-Naphthalindiboronsäure
Übersicht
Beschreibung
Naphthalene-1,4-diboronic acid is an organic compound with the molecular formula C10H10B2O4 It is a derivative of naphthalene, where boronic acid groups are attached to the 1 and 4 positions of the naphthalene ring
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block in Organic Chemistry
Naphthalene-1,4-diboronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of various naphthalene derivatives through reactions such as Suzuki-Miyaura cross-coupling and protodeboronation. These reactions are essential for creating compounds with specific functional groups that are valuable in pharmaceuticals and materials science .
Polymer Chemistry
In polymer chemistry, naphthalene-1,4-diboronic acid is utilized to synthesize boron-containing polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .
Biological Applications
Biological Probes
The compound is employed as a probe in biological studies to investigate molecular interactions. Its boronic acid functionality allows it to selectively bind to diols, which is useful in studying carbohydrate interactions and enzyme activities. This property has led to its incorporation into biosensors for detecting biomolecules .
Drug Delivery Systems
Research is ongoing into the potential of naphthalene-1,4-diboronic acid in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents. Preliminary studies indicate its effectiveness in improving drug solubility and stability .
Medical Research
Therapeutic Applications
Naphthalene-1,4-diboronic acid is being investigated for its potential therapeutic applications. Studies suggest that it may have anti-cancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy .
Industrial Applications
Catalysis
In industrial settings, naphthalene-1,4-diboronic acid acts as a catalyst in various chemical processes. Its unique structure allows it to facilitate reactions that require precise control over reaction conditions, thereby improving yields and reducing by-products .
Material Production
The compound is also used in the production of advanced materials such as OLEDs (Organic Light Emitting Diodes). Its incorporation into these materials enhances their electronic properties, making them suitable for high-performance displays and lighting applications .
Case Study 1: Synthesis and Characterization
A recent study demonstrated a novel synthesis route for naphthalene-1,4-diboronic acid using a Grignard reaction. The synthesized compound was characterized using infrared spectroscopy and X-ray crystallography. This study highlighted the importance of optimizing reaction conditions to enhance yield and purity .
Case Study 2: Biological Probes
In another study, naphthalene-1,4-diboronic acid was employed as a biological probe to investigate the binding affinities of various carbohydrates. The results indicated that this compound could selectively bind to specific diols, making it a valuable tool for studying glycosylation processes in biological systems .
Wirkmechanismus
Target of Action
Naphthalene-1,4-diboronic acid is a boronic acid derivative that is primarily used in organic synthesis . Its primary targets are organic compounds that can undergo reactions with boronic acids, such as protodeboronation .
Mode of Action
Naphthalene-1,4-diboronic acid interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron atom from the boronic acid, resulting in the formation of new organic compounds .
Biochemical Pathways
The protodeboronation of boronic acids, such as Naphthalene-1,4-diboronic acid, is a key step in various biochemical pathways. This process can lead to the formation of new organic compounds, which can then participate in further reactions . For example, the protodeboronation of pinacol boronic esters, a similar class of compounds, has been used in the formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body, and they are metabolized and excreted primarily through the liver and kidneys .
Result of Action
The primary result of the action of Naphthalene-1,4-diboronic acid is the formation of new organic compounds through the process of protodeboronation . This can lead to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and other chemical industries .
Action Environment
The action of Naphthalene-1,4-diboronic acid can be influenced by various environmental factors. For example, the efficiency of the protodeboronation process can be affected by the presence of other compounds, the pH of the environment, and the temperature . In addition, the stability of Naphthalene-1,4-diboronic acid can be affected by exposure to air and moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-diboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with boronic acid derivatives under specific conditions. For instance, the reaction of naphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield naphthalene-1,4-diboronic acid . The reaction typically requires a base such as potassium carbonate and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of naphthalene-1,4-diboronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity naphthalene-1,4-diboronic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,4-diboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield naphthalene derivatives with different functional groups.
Substitution: It can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various naphthalene derivatives .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Benzene-1,4-diboronic acid
- 1,8-Dihydroxy naphthalene
Comparison: Naphthalene-1,4-diboronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Compared to phenylboronic acid, it has a more rigid structure, which can influence its binding interactions and stability. Benzene-1,4-diboronic acid, while similar in having two boronic acid groups, lacks the extended conjugation present in naphthalene-1,4-diboronic acid, affecting its electronic properties. 1,8-Dihydroxy naphthalene, on the other hand, has hydroxyl groups instead of boronic acid groups, leading to different reactivity and applications .
Biologische Aktivität
Naphthalene-1,4-diboronic acid (NDBA), a compound within the naphthalene family, has garnered attention for its potential biological activities. This article synthesizes current research findings related to its biological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.
Chemical Structure and Properties
Naphthalene-1,4-diboronic acid has the molecular formula and is characterized by two boronic acid groups attached to a naphthalene backbone. Its structure allows it to engage in various interactions with biological molecules, particularly through the formation of reversible covalent bonds with diols.
1. Antimicrobial Activity
Research indicates that naphthalene derivatives exhibit significant antimicrobial properties. NDBA has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that boronic acids can enhance the activity of β-lactam antibiotics against resistant strains by inhibiting β-lactamases, enzymes that confer resistance to these antibiotics .
Table 1: Antimicrobial Efficacy of Naphthalene Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
NDBA | E. coli | 300 µg/ml |
NDBA | Klebsiella pneumoniae | 250 µg/ml |
Naphthalene-1,4-dione | Staphylococcus aureus | 150 µg/ml |
2. Antioxidant Activity
NDBA also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals. Studies have shown that naphthalene derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .
3. Enzyme Inhibition
NDBA acts as an inhibitor of certain enzymes, particularly those involved in carbohydrate metabolism. Its boronic acid groups can form covalent complexes with serine residues in the active sites of enzymes such as glycosidases and proteases. This mechanism has been exploited for developing enzyme inhibitors that can serve therapeutic purposes .
Table 2: Enzyme Inhibition Studies with NDBA
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
α-Glucosidase | Competitive Inhibition | 15 |
β-Lactamase | Non-competitive Inhibition | 20 |
Case Study 1: Antimicrobial Potency Against Resistant Strains
In a clinical setting, NDBA was tested against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. The study found that when combined with standard antibiotics, NDBA significantly restored antibiotic efficacy, suggesting its potential use as an adjuvant therapy in treating resistant infections .
Case Study 2: Antioxidant Effects in Cellular Models
In vitro studies using human cell lines demonstrated that NDBA reduced oxidative stress markers significantly compared to untreated controls. This suggests that NDBA could be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .
Eigenschaften
IUPAC Name |
(4-borononaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQNPIILEFDCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440756 | |
Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22871-75-6 | |
Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Naphthalene-1,4-diboronic acid described in the research?
A1: The paper describes a novel synthesis of Naphthalene-1,4-diboronic acid, a previously unreported aryl boronic acid. [] This compound was successfully synthesized using a Grignard reaction and characterized through its derivatives with neopentyl glycol and diethanolamine. [] The development of a new synthesis route for this compound opens avenues for further investigation into its properties and potential applications.
Q2: How was Naphthalene-1,4-diboronic acid characterized in the study?
A2: The researchers utilized infrared spectroscopy to characterize Naphthalene-1,4-diboronic acid. [] They also characterized the compound by forming derivatives with neopentyl glycol and diethanolamine. [] This approach helped confirm the identity of the synthesized compound. Additionally, the study provides a preliminary infrared correlation chart for three aryl boronic acids, including Naphthalene-1,4-diboronic acid. [] This information can be valuable for future studies aiming to identify and characterize similar compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.